molecular formula C10H7ClO4S B1387171 4-Phenoxyfuran-2-sulfonyl chloride CAS No. 914637-92-6

4-Phenoxyfuran-2-sulfonyl chloride

Cat. No. B1387171
CAS RN: 914637-92-6
M. Wt: 258.68 g/mol
InChI Key: IILZFFNMDRPULT-UHFFFAOYSA-N
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Description

4-Phenoxyfuran-2-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClO4S and a molecular weight of 258.68 . It is a sulfonyl chloride derivative .


Synthesis Analysis

The synthesis of sulfonyl chlorides, including 4-Phenoxyfuran-2-sulfonyl chloride, can be achieved from in situ generated SO2 and HCl, and arenediazonium tetrafluoroborates . The reaction is mediated by a heterogeneous potassium poly(heptazine imide) photocatalyst . Another method involves the use of Pyry-BF4 as an activating reagent, which activates the poorly nucleophilic NH2 group in a sulfonamide, enabling the formation of a sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 4-Phenoxyfuran-2-sulfonyl chloride consists of a furan ring attached to a phenyl ring through an oxygen atom (phenoxy group), and a sulfonyl chloride group attached to the furan ring .


Chemical Reactions Analysis

Sulfonyl chlorides, including 4-Phenoxyfuran-2-sulfonyl chloride, are highly reactive and can undergo various chemical reactions. They can react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form sulfonic acids .


Physical And Chemical Properties Analysis

4-Phenoxyfuran-2-sulfonyl chloride has a predicted boiling point of 361.0±27.0 °C and a predicted density of 1.441±0.06 g/cm3 .

Scientific Research Applications

Pharmaceutical Synthesis

4-Phenoxyfuran-2-sulfonyl chloride: is utilized in the synthesis of various pharmaceutical compounds. Its role as an intermediate in the formation of phenoxy acetamide derivatives is significant, as these derivatives have been explored for their potential therapeutic applications . The compound’s reactivity allows for the creation of a diverse range of pharmacologically active molecules, which can be tailored for safety and efficacy.

Material Science

In material science, 4-Phenoxyfuran-2-sulfonyl chloride contributes to the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability and chemical resistance. The compound’s ability to undergo reactions at the benzylic position makes it a valuable component in the development of new materials with specific desired properties .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, particularly in reactions involving electrophilic aromatic substitution. It serves as a precursor for the introduction of sulfonyl groups into various aromatic compounds, which is a fundamental step in the synthesis of a wide array of chemical products .

Agricultural Research

In the agricultural sector, 4-Phenoxyfuran-2-sulfonyl chloride is part of the synthesis of sulfur-containing agrochemicals. These compounds are essential in the development of new crop protection agents, helping to modulate properties for improved efficacy against pests and diseases .

Environmental Studies

Environmental studies benefit from the use of 4-Phenoxyfuran-2-sulfonyl chloride in the synthesis of labeled compounds for tracing and studying the fate of pollutants. Isotopically labeled versions of this compound can be used to track the environmental behavior of contaminants, including their transformation and bioaccumulation .

Biochemistry Applications

In biochemistry, 4-Phenoxyfuran-2-sulfonyl chloride is used in the design of chemical probes based on sulfur (VI)-fluoride exchange (SuFEx) chemistry. These probes can selectively label protein binding sites, aiding in the study of protein interactions and functions within biological systems .

Mechanism of Action

While the specific mechanism of action for 4-Phenoxyfuran-2-sulfonyl chloride is not mentioned in the search results, sulfonamides, which can be synthesized from sulfonyl chlorides, are known to inhibit the synthesis of folic acid in bacteria, thereby inhibiting their growth .

Safety and Hazards

While specific safety and hazard information for 4-Phenoxyfuran-2-sulfonyl chloride is not available, sulfonyl chlorides in general are considered hazardous. They can cause skin burns, eye damage, and respiratory irritation .

Future Directions

Sulfones and sulfonyl chlorides are highly versatile building blocks for organic synthesis and have various applications in pharmaceuticals, agrochemicals, and functional materials . Therefore, the development of more sustainable and efficient methods for the synthesis of sulfonyl chlorides, including 4-Phenoxyfuran-2-sulfonyl chloride, is of great interest .

properties

IUPAC Name

4-phenoxyfuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4S/c11-16(12,13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILZFFNMDRPULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxyfuran-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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